N-(2-aminophenyl)thiophene-2-sulfonamide
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Overview
Description
WYE-175827, also known as N-(2-aminophenyl)-2-thiophenesulfonamide, is a chemical compound with the molecular formula C10H10N2O2S2. It is characterized by its unique structure, which includes a thiophene ring and a sulfonamide group.
Scientific Research Applications
WYE-175827 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
While specific future directions for N-(2-aminophenyl)thiophene-2-sulfonamide are not mentioned in the retrieved sources, research into thiophene-based sulfonamides is ongoing. These compounds are of interest due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
The mechanism of action of WYE-175827 involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WYE-175827 may affect signaling pathways related to inflammation and cell proliferation .
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)thiophene-2-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . The compound interacts with these enzymes, inhibiting their activity at very small concentrations .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of carbonic anhydrase. This enzyme plays a crucial role in maintaining pH balance within cells and is involved in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to carbonic anhydrase and inhibiting its activity. This interaction occurs outside of the catalytic active site of the enzyme . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been detailed in the literature, it’s known that the compound shows a very strong inhibitory effect on carbonic anhydrase I and II isoenzymes at nanomolar and micromolar levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonic anhydrase. By inhibiting this enzyme, the compound can potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYE-175827 typically involves the reaction of 2-aminophenylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain pure WYE-175827 .
Industrial Production Methods
While specific industrial production methods for WYE-175827 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
WYE-175827 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of WYE-175827.
Comparison with Similar Compounds
WYE-175827 can be compared to other sulfonamide-containing compounds, such as:
Sulfanilamide: A well-known antibiotic.
Sulfathiazole: Another antibiotic with a similar sulfonamide group.
Thiophene-2-sulfonamide: A compound with a similar thiophene ring structure.
Uniqueness
WYE-175827 is unique due to its specific combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
properties
IUPAC Name |
N-(2-aminophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCMONERKOXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
182499-85-0 |
Source
|
Record name | N-(2-aminophenyl)thiophene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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